molecular formula C4H8O2 B096032 1,4-Dioxane-d8 CAS No. 17647-74-4

1,4-Dioxane-d8

Cat. No.: B096032
CAS No.: 17647-74-4
M. Wt: 96.15 g/mol
InChI Key: RYHBNJHYFVUHQT-SVYQBANQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxane-d8 (CAS 17647-74-4) is a fully deuterated analog of 1,4-dioxane, where all eight hydrogen atoms are replaced with deuterium. This isotopic substitution increases its molecular weight to 96.15 g/mol (vs. 88.11 g/mol for non-deuterated 1,4-dioxane) and alters its physicochemical properties, making it indispensable in analytical and spectroscopic applications . Key uses include:

  • Internal Standard in GC-MS: Enhances quantification accuracy via isotope dilution, correcting for matrix effects and analyte loss during sample preparation .
  • NMR Spectroscopy: Reduces background hydrogen signals, improving resolution in structural studies .
  • Biodegradation Studies: Tracks metabolic pathways using deuterium labeling .

Properties

IUPAC Name

2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYHBNJHYFVUHQT-SVYQBANQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938800
Record name (~2~H_8_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17647-74-4
Record name 1,4-Dioxane-d8
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17647-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxane-(2LH8)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017647744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_8_)-1,4-Dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10938800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxane-[2LH8]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.828
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Conditions and Optimization

  • Temperature : Prolonged reflux at 80–100°C ensures complete exchange, as lower temperatures result in incomplete deuteration.

  • Catalyst Loading : A 5–10 mol% concentration of D2_2SO4_4 balances reaction rate and side-product formation.

  • Deuterium Source : A 10:1 molar ratio of D2_2O to 1,4-dioxane ensures excess deuterium availability.

Table 1: Acid-Catalyzed Deuteration Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°CHigher temps accelerate exchange
Reaction Time48–72 hoursLonger durations improve D8 purity
D2_2O Excess10:1 (v/v)Minimizes residual protons
Catalyst (D2_2SO4_4)5–10 mol%Excess catalyst causes decomposition

Post-reaction purification involves fractional distillation under reduced pressure (25–50 mmHg) to isolate this compound from residual D2_2O and catalyst. Nuclear magnetic resonance (NMR) analysis confirms deuteration levels, with characteristic 1^1H-NMR silence and 2^2H-NMR signals at δ 3.6–3.8 ppm.

Synthesis from Deuterated Ethylene Glycol Derivatives

An alternative pathway involves synthesizing this compound from deuterated precursors, such as ethylene glycol-d6_6 (HOCH2_2CH2_2OD), via cyclodehydration. This method mirrors industrial 1,4-dioxane production but substitutes hydrogenated reagents with deuterated analogs.

Cyclodehydration Mechanism

The reaction proceeds through acid-catalyzed elimination of water (or D2_2O in this case) from two molecules of ethylene glycol-d6_6:

2 HOCH2CH2ODD2SO4C4D8O2+2D2O2 \text{ HOCH}2\text{CH}2\text{OD} \xrightarrow{\text{D}2\text{SO}4} \text{C}4\text{D}8\text{O}2 + 2 \text{D}2\text{O}

Key considerations include:

  • Catalyst Selection : D2_2SO4_4 prevents proton contamination, ensuring >99% deuteration.

  • Pressure and Temperature : Subatmospheric pressure (50–400 mmHg) and temperatures of 150–170°C maximize yield while minimizing side reactions like polymerization.

Table 2: Cyclodehydration Reaction Parameters

VariableIndustrial Process (1,4-Dioxane)Adapted Process (this compound)
Starting MaterialEthylene glycolEthylene glycol-d6_6
CatalystH2_2SO4_4D2_2SO4_4
Pressure50–400 mmHg50–400 mmHg
Temperature150–170°C150–170°C
Yield70–85%60–75%

The lower yield in the deuterated process arises from isotopic steric effects and the higher cost of deuterated reagents.

Deuteration via Metal-Catalyzed Hydrogen Isotope Exchange

Recent advances employ transition metal catalysts to facilitate H-D exchange under milder conditions. Platinum-group metals (e.g., Pd/C, PtO2_2) in D2_2O or D2_2 gas environments selectively deuterate aromatic and aliphatic C–H bonds. For this compound, this method offers shorter reaction times but requires precise control to avoid over-deuteration of solvent molecules.

Catalytic Cycle and Limitations

  • Catalyst : 5% Pd/C (deuterium form) in D2_2O at 80°C.

  • Mechanism : Adsorption of 1,4-dioxane onto the catalyst surface, followed by sequential H-D exchange at each methylene group.

  • Challenges : Catalyst poisoning by trace impurities and incomplete deuteration at ring positions.

Table 3: Metal-Catalyzed Deuteration Efficiency

CatalystSolventTemperatureTime (h)Deuteration (%)
5% Pd/CD2_2O80°C2492
PtO2_2D2_2 gas100°C4888
Rh/Al2_2O3_3D2_2O120°C3685

Purification and Quality Control

Achieving 99 atom%D purity necessitates rigorous post-synthesis processing:

  • Distillation : Fractional distillation under inert atmosphere (N2_2 or Ar) removes residual solvents and non-deuterated by-products.

  • Chromatography : Size-exclusion chromatography (SEC) separates this compound from higher-molecular-weight impurities.

  • Analytical Validation :

    • GC/MS : Retention time alignment with reference standards and detection of molecular ion clusters (m/z 96 for C4_4D8_8O2+_2^+).

    • Isotopic Purity : Measured via high-resolution mass spectrometry (HRMS) or 2^2H-NMR.

Industrial-Scale Production Challenges

While lab-scale synthesis is well-established, scaling up this compound production faces hurdles:

  • Cost of Deuterated Reagents : Ethylene glycol-d6_6 and D2_2SO4_4 are expensive, with prices exceeding $500/g for high-purity grades.

  • Energy Intensity : Prolonged reflux and vacuum distillation increase operational costs.

  • Regulatory Compliance : Handling concentrated deuterated acids (e.g., D2_2SO4_4) requires specialized equipment to prevent isotopic dilution.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxane-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Environmental Analysis

Detection and Quantification of Contaminants

1,4-Dioxane is recognized as a contaminant in groundwater and consumer products. The use of 1,4-dioxane-d8 as an internal standard enhances the accuracy of quantification in complex matrices. For instance, a study demonstrated its application in analyzing 1,4-dioxane levels in consumer products using solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS). The method achieved a linear quantitation range from 10 to 20,000 ng/g with detection limits as low as 0.05 ppb .

Case Study: Groundwater Analysis

In a study focused on groundwater contamination, this compound was employed in frozen microextraction techniques. This method showed improved extraction recovery rates of approximately 67.9%, significantly higher than traditional liquid-liquid extraction methods . The use of isotope dilution allowed for accurate recovery calculations without compromising the linearity of analyte responses.

Food Safety Testing

Analytical Method Development

The detection of 1,4-dioxane in food products is critical due to its potential health risks. A recent study utilized static headspace GC-MS to develop a reliable method for quantifying 1,4-dioxane in food additives like polyethylene glycol (PEG). The method demonstrated high reliability with a detection range from 0.25 to 100 mg/L . The peak area ratios between 1,4-dioxane and its deuterated counterpart were analyzed to improve accuracy.

Table: Peak Area Ratios in Food Additives

Food AdditiveAverage Peak Area Ratio (Dioxane/Dioxane-d8)
Anhydrous Sodium Sulfate Solid Phase2.01 ± 0.71
20% Sodium Sulfate Solution1.95 ± 0.20
PEG 600 (Liquid)2.18 ± 0.02
Polysorbate 20 (Liquid)7.47 ± 1.26

This table summarizes the average peak area ratios observed during the analysis of various food matrices .

Toxicological Studies

Health Risk Assessment

Due to its classification as a probable human carcinogen, studies involving the toxicological effects of dioxane often utilize dioxane-d8 for accurate measurement and assessment. Research has indicated that exposure to dioxane can lead to adverse effects on liver and kidney function in animal models . The use of dioxane-d8 allows researchers to track exposure levels accurately and assess potential health risks associated with environmental contamination.

Mechanism of Action

The mechanism of action of 1,4-dioxane-d8 is primarily related to its role as a solvent. It interacts with solute molecules through van der Waals forces and hydrogen bonding, facilitating the dissolution and stabilization of various compounds. In biological systems, it can interact with cellular membranes and proteins, affecting their structure and function .

Comparison with Similar Compounds

Structural and Physicochemical Differences

Property 1,4-Dioxane-d8 1,4-Dioxane
Molecular Formula C₄D₈O₂ C₄H₈O₂
Molecular Weight 96.15 g/mol 88.11 g/mol
Density (25°C) 1.129 g/mL 1.033 g/mL (NIST)
Representative Ions (MS) m/z 96 (SIM mode) m/z 88 (SIM mode)
Role in Analysis Internal Standard Target Analyte/Contaminant

Key Notes:

  • Deuterium substitution increases molecular weight and density, affecting chromatographic retention and solvent compatibility.
  • In GC-MS, distinct ion masses (88 vs. 96) enable simultaneous detection without interference .

Analytical Performance in GC-MS

Studies using static headspace GC-MS (SH-GC-MS) demonstrate the critical role of this compound in optimizing detection:

  • Sample Weight : 3 g of PEG 600 matrix yielded stable peak area ratios (1.05 ± 0.01 for this compound vs. 1.53 ± 0.02 for 1,4-dioxane), minimizing false negatives compared to 1 g samples .
  • Capping Type : Crimp-top vials improved peak areas by 15–20% over screw caps, enhancing volatile compound trapping .
  • Temperature Effects : Optimal isolation occurred at 50°C, with peak area ratios declining at ≥70°C due to gas leakage .

Comparison with Other Deuterated Solvents

While this compound shares applications with solvents like DMSO-d6 and CDCl₃, its unique properties distinguish it:

Role in Environmental and Biodegradation Studies

This compound aids in elucidating degradation mechanisms of its non-deuterated counterpart:

  • Pathway Tracing : Fungal degradation of this compound by Cordyceps sinensis produced deuterated ethylene glycol, confirming cleavage of the dioxane ring .
  • Isotope Dilution in Remediation : Corrects recovery rates (e.g., 98% accuracy in Lab 1 vs. 51% without correction) .

Biological Activity

1,4-Dioxane-d8 is a deuterated form of 1,4-dioxane, a cyclic ether that has garnered attention due to its widespread use in industrial applications and its presence as a contaminant in drinking water. This article explores the biological activity of this compound, focusing on its pharmacokinetics, genotoxicity, carcinogenic potential, and bioremediation efforts.

Pharmacokinetics

1,4-Dioxane is rapidly absorbed upon exposure and exhibits significant distribution in various tissues including the liver, kidney, spleen, lung, colon, and skeletal muscle. Notably, selective uptake occurs in the liver and kidney .

  • Metabolism : The primary metabolic pathway involves conversion to β-hydroxyethoxyacetic acid (HEAA), which is excreted in urine. Other metabolites include 1,4-dioxan-2-one and diethylene glycol . Studies indicate that metabolism is dose-dependent and can become saturated at higher doses. For instance, in rats exposed to high doses (above 30 mg/kg), plasma clearance kinetics shift from linear to non-linear .
  • Elimination : The elimination half-life of 1,4-dioxane varies with dosage; lower doses exhibit a half-life of approximately 1.1 hours while higher doses demonstrate saturation effects . Inhalation studies have shown that approximately 99% of inhaled dioxane is excreted as HEAA within a short time frame .

Genotoxicity

Research on the genotoxic effects of 1,4-dioxane has produced mixed results:

  • DNA Damage : Oral administration has been linked to DNA strand breaks in liver cells of rats; however, no covalent binding to DNA was detected . Unscheduled DNA synthesis was not induced in rat hepatocytes even after high-dose exposure .
  • Micronucleus Assays : Conflicting findings were reported in micronucleus assays across different mouse strains. Some studies indicated weak clastogenic activity while others yielded negative results . Overall, the consensus suggests that 1,4-dioxane does not exhibit significant mutagenic properties.

Carcinogenic Potential

The carcinogenicity of 1,4-dioxane has been established through various animal studies:

  • Tumor Induction : Long-term exposure via drinking water has resulted in tumors in multiple species at various tissue sites. Notably, benign and malignant liver tumors were observed in both sexes of mice and female rats. Additionally, nasal cavity cancers were reported in rats .
  • Mechanism of Action : While the precise mechanism remains unclear, the classification of 1,4-dioxane as a Category 1B carcinogen is supported by evidence from multiple studies indicating tumorigenic effects following both oral and inhalation exposure .

Bioremediation Efforts

Given its environmental impact as a contaminant of emerging concern, significant research has focused on the biodegradation of 1,4-dioxane:

  • Microbial Consortia : Studies have identified specific microbial consortia capable of degrading 1,4-dioxane effectively at lower concentrations (≤100 mg/L). For example, a consortium was able to completely degrade concentrations up to 100 mg/L within approximately 10 days . However, degradation efficiency decreases at higher concentrations (500–1000 mg/L), indicating limitations in bioremediation strategies for contaminated sites.

Case Studies

Several case studies highlight practical approaches to address contamination:

  • Remediation Systems : In North Carolina, residential point-of-entry systems utilizing granular activated carbon successfully reduced levels of 1,4-dioxane below detection limits . This illustrates effective engineering solutions for managing water quality impacted by industrial pollutants.

Q & A

Q. How does this compound improve residual hydrogen analysis in MD simulations?

  • Simulation Design : Deuterated solvents eliminate hydrogen "noise," enabling precise tracking of residual protons in biomolecules. MD trajectories validated neutron scattering data for water-dioxane mixtures, revealing clustering behavior undetectable with non-deuterated solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxane-d8
Reactant of Route 2
1,4-Dioxane-d8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.